4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol
Description
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 3-fluorophenyl substituent at position 1 and an ethyl group at position 2. Its molecular formula is C₁₄H₁₉FO, with a molar mass of 222.30 g/mol. The fluorine atom introduces electron-withdrawing effects, influencing polarity and intermolecular interactions, while the ethyl group enhances lipophilicity. This compound is structurally related to pharmacologically active cyclohexanol derivatives (e.g., venlafaxine analogs) but lacks functional groups like amines or esters, which may alter its biological activity and metabolic stability .
Properties
CAS No. |
643752-46-9 |
|---|---|
Molecular Formula |
C14H19FO |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
4-ethyl-1-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO/c1-2-11-6-8-14(16,9-7-11)12-4-3-5-13(15)10-12/h3-5,10-11,16H,2,6-9H2,1H3 |
InChI Key |
HPPFVPJHGKCVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the 4-position.
Fluorophenyl Substitution: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the fluorophenyl group at the 1-position.
Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, or PCC (Pyridinium chlorochromate)
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination), FeCl3 (as a catalyst)
Major Products
Oxidation: 4-Ethyl-1-(3-fluorophenyl)cyclohexanone
Reduction: Various alcohol derivatives
Substitution: Nitro or halogenated derivatives of the fluorophenyl group
Scientific Research Applications
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations
Substituent Effects: The 3-fluorophenyl group in the target compound increases polarity compared to phenyl () but less than amino-substituted analogs (). Ethyl vs. Trifluoromethyl: The ethyl group (C₂H₅) enhances lipophilicity, favoring membrane permeability, while trifluoromethyl (CF₃) in and creates strong electron-withdrawing effects, stabilizing intermediates in synthesis .
Synthetic Routes :
- The target compound may be synthesized via nucleophilic substitution or Friedel-Crafts alkylation , similar to (epoxide-amine reaction) and . Yields (~55–87%) and purification methods (e.g., column chromatography) depend on substituent-induced solubility changes .
Conformational Analysis :
- Cyclohexane rings adopt varied conformations (e.g., chair, half-chair) depending on substituents. The target compound’s ethyl and fluorophenyl groups likely favor a chair conformation with axial/equatorial substituent arrangements, minimizing steric strain .
Pharmacological Potential: Unlike venlafaxine analogs (), the absence of an amino group in the target compound may reduce interaction with neurotransmitter transporters. However, fluorine’s metabolic stability could prolong bioavailability .
Biological Activity
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the fluorine atom and the cyclohexanol structure suggest unique interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure
The chemical structure of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol can be represented as follows:
This structure features a cyclohexanol core substituted with an ethyl group and a fluorophenyl moiety, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol exhibit various biological activities, including antibacterial and anti-inflammatory effects. The introduction of fluorine often enhances metabolic stability and bioactivity compared to non-fluorinated analogs.
Antimicrobial Activity
A study focusing on a series of compounds related to 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol demonstrated promising in vitro activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) revealed that modifications at specific positions could enhance antimicrobial potency while maintaining favorable physicochemical properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Comments |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity |
| 4PP-3 | 6.8 | Similar activity to 4PP-1 |
| PCB-31 | <10 | Low clearance, good activity |
Anti-inflammatory Potential
Inhibition of soluble epoxide hydrolase (sEH) is a target for anti-inflammatory therapy. Compounds structurally related to 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol have shown efficacy in reducing inflammation markers in various models .
Table 2: Inflammatory Response Modulation
| Compound | Effect on Inflammation | Model Used |
|---|---|---|
| G1 | Reduced IL-6, TNF-α | CFA-induced AIA mice |
| PCB-31 | Ameliorated edema | LPS-induced sepsis model |
Case Study 1: Antimycobacterial Screening
A high-throughput screening identified several analogs with significant activity against M. tuberculosis. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity. Notably, the fluorinated variants exhibited lower human microsomal clearance, suggesting a potential for improved pharmacokinetics .
Case Study 2: Anti-inflammatory Efficacy
In a model of acute pancreatitis, compounds derived from the cyclohexanol framework demonstrated protective effects by modulating inflammatory pathways. These findings support the hypothesis that fluorinated cyclohexanol derivatives can serve as effective anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
